molecular formula C31H52N4O7 B1663066 Gallinamide A CAS No. 1208232-55-6

Gallinamide A

Cat. No. B1663066
M. Wt: 592.8 g/mol
InChI Key: ASRBKZHDORPEHO-KYJIWOQOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gallinamide A is a natural product that has been extracted from the marine sponge, Petrosia sp. It belongs to the class of cyclic depsipeptides and has been found to exhibit various biological activities. Gallinamide A has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

Potent Inhibitor of Cysteine Proteases

Gallinamide A, initially isolated for its modest antimalarial activity, has been re-characterized as a potent, selective, and irreversible inhibitor of the human cysteine protease cathepsin L. Molecular docking and synthesis of analogs have led to the development of the most potent gallinamide analogs yet tested against cathepsin L. These investigations have also revealed that gallinamide and its analogs potently inhibit cruzain and are highly toxic towards Trypanosoma cruzi in the intracellular amastigote stage, suggesting their potential as new candidates for the treatment of Chagas disease (Boudreau et al., 2019).

Enhancement of Anti-Trypanosoma Cruzi Potency

Further research on Gallinamide A, derived from the marine cyanobacterium Schizothrix sp., has highlighted its selectivity in inhibiting cathepsin L-like cysteine proteases. Studies involving the evaluation of gallinamide A and synthetic analogs against Trypanosoma cruzi amastigotes have demonstrated enhanced potency, facilitated by intramolecular interactions. The N-terminal end of gallinamide A is found to be loosely bound, contributing weakly to drug-target interactions, while the C-terminus shows significant influence on bioactive conformation, thereby minimizing entropic loss associated with target binding. This increased potency is likely due to improved solubility and permeability of the analogs (Da Silva et al., 2021).

Antimalarial Properties

Gallinamide A analogs have been prepared to investigate novel inhibitors of the falcipain cysteine proteases. These analogs have shown potent inhibition of falcipain-2 and falcipain-3, crucial in the development of Plasmodium falciparum. Some compounds have matched the potency of chloroquine against the 3D7 strain of P. falciparum, including activity against chloroquine-resistant strains. This positions these compounds as promising leads for novel antimalarial agents (Conroy et al., 2014).

Potential in COVID-19 Therapy

Gallinamide A and its analogs have been identified as potent inhibitors of cathepsin L, a key host cysteine protease utilized by SARS-CoV-2 for cell entry. These compounds show selectivity over other cathepsins and proteases involved in viral entry, demonstrating potent inhibition of SARS-CoV-2 infection in vitro. This highlights the potential of cathepsin L as a drug target against COVID-19 (Ashhurst et al., 2021).

properties

CAS RN

1208232-55-6

Product Name

Gallinamide A

Molecular Formula

C31H52N4O7

Molecular Weight

592.8 g/mol

IUPAC Name

[(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate

InChI

InChI=1S/C31H52N4O7/c1-12-20(6)28(34(9)10)31(40)42-25(16-19(4)5)30(39)33-23(15-18(2)3)29(38)32-21(7)13-14-26(36)35-22(8)24(41-11)17-27(35)37/h13-14,17-23,25,28H,12,15-16H2,1-11H3,(H,32,38)(H,33,39)/b14-13+/t20-,21-,22-,23-,25-,28-/m0/s1

InChI Key

ASRBKZHDORPEHO-KYJIWOQOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)/C=C/C(=O)N1[C@H](C(=CC1=O)OC)C)N(C)C

SMILES

CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C

Canonical SMILES

CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C

Other CAS RN

1208232-55-6

sequence

IXL

synonyms

Gallinamide A;  [(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gallinamide A
Reactant of Route 2
Reactant of Route 2
Gallinamide A
Reactant of Route 3
Reactant of Route 3
Gallinamide A
Reactant of Route 4
Reactant of Route 4
Gallinamide A
Reactant of Route 5
Reactant of Route 5
Gallinamide A
Reactant of Route 6
Gallinamide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.